Sotagliflozin

Übersicht

Beschreibung

Sotagliflozin ist ein dualer Hemmstoff des Natrium-Glukose-Cotransporters 2 und 1 (SGLT2/1), der zur Behandlung von Typ-1- und Typ-2-Diabetes eingesetzt wird. Es wirkt durch Hemmung des renalen Natrium-Glukose-Cotransporters 2, was zu einer signifikanten Ausscheidung von Glukose im Urin führt, und des intestinalen Natrium-Glukose-Cotransporters 1, der die Glukoseaufnahme verzögert und den postprandialen Blutzuckerspiegel senkt .

Herstellungsmethoden

Die Herstellung von this compound umfasst mehrere Syntheserouten und Reaktionsbedingungen. Eine Methode beinhaltet die Verbesserung der Struktur von L-Xylose-Derivaten, den Schutz von Hydroxylgruppen mit Benzyl- oder PMB-Gruppen und die Reaktion mit dem Grignard-Reagenz von 4-Halo-1-chlor-2-(4-ethoxybenzyl)benzol. Diese optimierte Reaktionsbedingung führt zu einer hohen Reaktionsausbeute . Eine andere Methode beinhaltet die Verwendung spezifischer Schemata und Zwischenprodukte zur Herstellung von this compound, das in pharmazeutische Darreichungsformen zur Behandlung von Diabetes integriert werden kann .

Wissenschaftliche Forschungsanwendungen

Sotagliflozin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird für seinen einzigartigen dualen Hemmmechanismus untersucht, der Einblicke in die Entwicklung neuer SGLT-Hemmer liefert.

Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf den Glukosestoffwechsel und sein Potenzial, verschiedene Stoffwechselwege zu modifizieren.

Medizin: Klinische Studien haben seine Wirksamkeit bei der Verbesserung des glykierten Hämoglobins, der Reduzierung des Körpergewichts und der Senkung des Blutdrucks bei Patienten mit Typ-1- und Typ-2-Diabetes gezeigt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es sowohl den Natrium-Glukose-Cotransporter 2 als auch den Natrium-Glukose-Cotransporter 1 hemmt. Diese duale Hemmung führt zu einer erhöhten Glukose-Ausscheidung im Urin und einer verzögerten Glukose-Absorption im Darm. Die molekularen Zielstrukturen sind der renale Natrium-Glukose-Cotransporter 2 und der intestinale Natrium-Glukose-Cotransporter 1, die eine entscheidende Rolle bei der Glukose-Rückresorption und -Absorption spielen .

Wirkmechanismus

Target of Action

Sotagliflozin is a dual inhibitor of sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) . SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract , while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus .

Mode of Action

This compound inhibits renal SGLT2, leading to significant excretion of glucose in the urine . This action is similar to other SGLT2 selective inhibitors . Additionally, it inhibits intestinal SGLT1, which delays glucose absorption and therefore reduces postprandial glucose .

Biochemical Pathways

The inhibition of SGLT2 by this compound decreases the renal glucose threshold and promotes urinary glucose excretion . This insulin-independent mechanism of action helps in reducing hyperglycemia . The inhibition of SGLT1 in the intestine delays glucose absorption, thereby reducing post-prandial glucose levels .

Pharmacokinetics

This compound is rapidly absorbed with dose-proportional systemic exposure and a moderate degree of accumulation . Plasma concentrations of this compound peak at 1.0 h post-dose . On Day 8, the estimated increases for Cmax and AUCtau were 1.89-fold and 1.70-fold .

Result of Action

The inhibition of SGLT2 by this compound leads to a significant excretion of glucose in the urine . This results in improved glycemic control in patients with type 1 and type 2 diabetes . The inhibition of SGLT1 in the intestine delays glucose absorption, thereby reducing post-prandial glucose levels . This results in beneficial effects on body weight and blood pressure .

Biochemische Analyse

Biochemical Properties

Sotagliflozin plays a crucial role in biochemical reactions by inhibiting SGLT1 and SGLT2. SGLT1 is primarily found in the intestines, where it facilitates glucose absorption, while SGLT2 is located in the kidneys and is responsible for glucose reabsorption . By inhibiting these transporters, this compound reduces postprandial glucose levels and promotes glucose excretion in urine . This dual inhibition leads to decreased blood glucose levels and improved glycemic control .

Cellular Effects

This compound affects various cell types and cellular processes. In intestinal cells, it inhibits SGLT1, leading to reduced glucose absorption and increased release of glucagon-like peptide 1 (GLP-1) and peptide YY (PYY), which enhance insulin secretion and satiety . In renal cells, this compound inhibits SGLT2, resulting in increased glucose excretion and reduced blood glucose levels . Additionally, this compound has been shown to improve glycated hemoglobin levels, reduce body weight, and lower blood pressure in patients with diabetes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting SGLT1 and SGLT2 transporters . This inhibition prevents glucose from being absorbed in the intestines and reabsorbed in the kidneys, leading to increased glucose excretion in urine . The inhibition of SGLT1 also delays glucose uptake, which induces the release of GLP-1 and PYY, contributing to improved glycemic control . Furthermore, this compound’s inhibition of SGLT2 reduces renal glucose reabsorption, promoting glycosuria and lowering blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. Clinical trials have demonstrated that this compound maintains its glucose-lowering effects over extended periods, with improvements in glycated hemoglobin levels, body weight, and blood pressure observed over 24 to 52 weeks . Long-term use of this compound may increase the risk of diabetic ketoacidosis and genital infections .

Dosage Effects in Animal Models

Studies in animal models have shown that this compound’s effects vary with different dosages. Higher doses of this compound have been associated with greater improvements in glycemic control, body weight, and cardiovascular outcomes . High doses may also increase the risk of adverse effects such as ketoacidosis and volume depletion . In myocardial infarction rat models, this compound treatment improved cardiac function and reduced infarct size .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose absorption and excretion. By inhibiting SGLT1 in the intestines, this compound delays glucose absorption, leading to reduced postprandial glucose levels . In the kidneys, this compound inhibits SGLT2, promoting glucose excretion in urine and lowering blood glucose levels . These actions result in improved glycemic control and reduced cardiovascular risks .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with SGLT1 and SGLT2 transporters . In the intestines, this compound binds to SGLT1, reducing glucose absorption and increasing the release of GLP-1 and PYY . In the kidneys, this compound binds to SGLT2, promoting glucose excretion in urine . This dual action ensures effective glucose regulation and distribution within the body .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target transporters, SGLT1 and SGLT2 . SGLT1 is located in the brush border membrane of intestinal epithelial cells, while SGLT2 is found in the proximal tubules of renal epithelial cells . By inhibiting these transporters, this compound effectively reduces glucose absorption and reabsorption, leading to improved glycemic control .

Vorbereitungsmethoden

The preparation of sotagliflozin involves several synthetic routes and reaction conditions. One method includes improving the structure of L-xylose derivatives, protecting hydroxyl groups with benzyl or PMB groups, and reacting with the Grignard reagent of 4-halo-1-chloro-2-(4-ethoxybenzyl)benzene. This optimized reaction condition yields a high reaction efficiency . Another method involves using specific schemes and intermediates to prepare this compound, which can be incorporated into pharmaceutical dosage forms for diabetes treatment .

Analyse Chemischer Reaktionen

Sotagliflozin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern und seine pharmakologischen Eigenschaften beeinflussen.

Substitution: Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Grignard-Reagenzien und Schutzgruppen wie Benzyl oder PMB. .

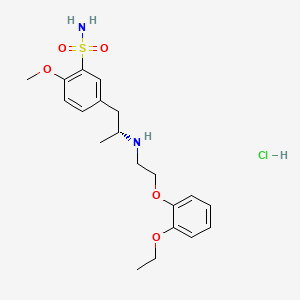

Vergleich Mit ähnlichen Verbindungen

Sotagliflozin ist aufgrund seiner dualen Hemmung des Natrium-Glukose-Cotransporters 2 und 1 einzigartig. Ähnliche Verbindungen umfassen:

Canagliflozin: Hemmt in erster Linie den Natrium-Glukose-Cotransporter 2.

Dapagliflozin: Ein weiterer Hemmstoff des Natrium-Glukose-Cotransporters 2 mit ähnlichen Blutzuckerkontrollwirkungen.

Empagliflozin: Bekannt für seine kardiovaskulären Vorteile zusätzlich zur Blutzuckerkontrolle.

Bexagliflozin: Ein kürzlich zugelassener Hemmstoff des Natrium-Glukose-Cotransporters 2 mit einzigartigen strukturellen Merkmalen

Der duale Hemmmechanismus von this compound unterscheidet es von diesen Verbindungen und bietet zusätzliche Vorteile im Glukosestoffwechsel und in der Herz-Kreislauf-Gesundheit.

Eigenschaften

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDRXGFQVGOQKS-CRSSMBPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144314 | |

| Record name | LX-4211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) are integral in the transport of glucose in the body. SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract, while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus. Sotagliflozin is a dual inhibitor of both SGLT1 and SGLT2. Inhibition of SGLT1 results in a delay in glucose absorption and a blunting of postprandial hyperglycemia, while inhibition of SGLT2 reduces renal reabsorption of filtered glucose, thereby increasing urinary glucose excretion. | |

| Record name | Sotagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1018899-04-1 | |

| Record name | Sotagliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018899-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotagliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018899041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LX-4211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(Methylthio)tetrahydro-2H-pyran-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOTAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4ZBS263Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

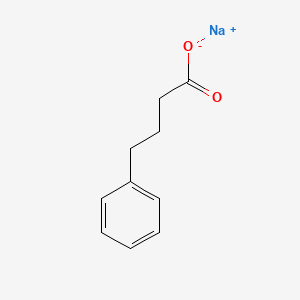

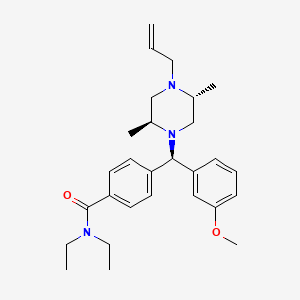

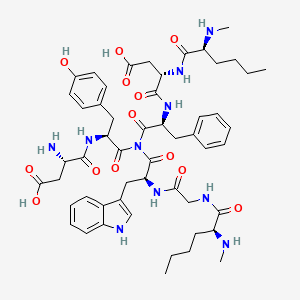

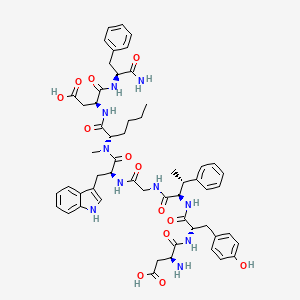

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)

![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)

![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)